molecular formula C16H24N2S B5553945 3-Benzyl-1-cyclohexyl-1-ethylthiourea

3-Benzyl-1-cyclohexyl-1-ethylthiourea

Cat. No.: B5553945
M. Wt: 276.4 g/mol
InChI Key: FUDHHEKFZIQTPU-UHFFFAOYSA-N
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Description

3-Benzyl-1-cyclohexyl-1-ethylthiourea is an organic compound with the molecular formula C16H24N2S It is a thiourea derivative, characterized by the presence of a benzyl group, a cyclohexyl group, and an ethyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-cyclohexyl-1-ethylthiourea typically involves the reaction of benzyl isothiocyanate with cyclohexylamine and ethylamine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

Benzyl isothiocyanate+Cyclohexylamine+EthylamineThis compound\text{Benzyl isothiocyanate} + \text{Cyclohexylamine} + \text{Ethylamine} \rightarrow \text{this compound} Benzyl isothiocyanate+Cyclohexylamine+Ethylamine→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-cyclohexyl-1-ethylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl, cyclohexyl, or ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

3-Benzyl-1-cyclohexyl-1-ethylthiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-cyclohexyl-1-ethylthiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. Additionally, the benzyl, cyclohexyl, and ethyl groups can influence the compound’s lipophilicity and ability to penetrate cell membranes, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-1-ethyl-3-phenyl-2-thiourea
  • 1-Benzyl-1-butyl-3-phenyl-2-thiourea
  • 1-(2-Chlorobenzyl)-3-cyclohexyl-1-methyl-2-thiourea

Uniqueness

3-Benzyl-1-cyclohexyl-1-ethylthiourea is unique due to the combination of its benzyl, cyclohexyl, and ethyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-benzyl-1-cyclohexyl-1-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2S/c1-2-18(15-11-7-4-8-12-15)16(19)17-13-14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDHHEKFZIQTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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